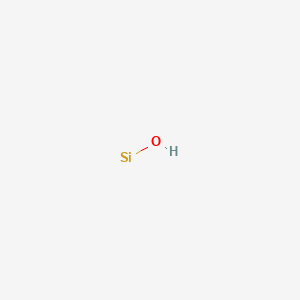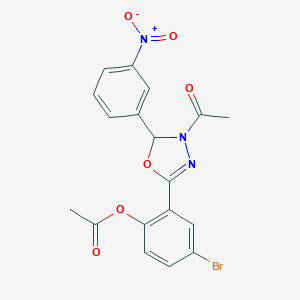
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester, also known as MEIAEE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester may reduce inflammation and pain.
Biochemical and Physiological Effects:
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester in lab experiments is its relatively low toxicity compared to other anti-inflammatory drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs). (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has also been shown to have a longer duration of action than some other anti-inflammatory drugs. However, one limitation of using (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester in lab experiments is its relatively low solubility in water, which can make it difficult to administer.
Zukünftige Richtungen
There are several future directions for research on (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine its efficacy in vivo and its potential as a cancer treatment. Another area of interest is its potential as a treatment for neuroinflammatory conditions, such as multiple sclerosis and Alzheimer's disease. (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has been shown to reduce inflammation in the central nervous system, and further research is needed to determine its potential as a therapeutic agent for these conditions. Additionally, research is needed to optimize the synthesis of (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester and to develop more effective methods of administering it.
Synthesemethoden
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester can be synthesized through a multistep process involving the condensation of 2,3-dioxoindoline with ethyl 2-bromoacetate, followed by reduction and esterification. The resulting compound is a white crystalline solid with a melting point of 146-148°C.
Wissenschaftliche Forschungsanwendungen
(7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. (7-Methyl-2,3-dioxo-2,3-dihydro-indol-1-yl)-acetic acid ethyl ester has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
Molekularformel |
C13H13NO4 |
|---|---|
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
ethyl 2-(7-methyl-2,3-dioxoindol-1-yl)acetate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-10(15)7-14-11-8(2)5-4-6-9(11)12(16)13(14)17/h4-6H,3,7H2,1-2H3 |
InChI-Schlüssel |
LWUXEIAMFDJIGP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=CC=C2C)C(=O)C1=O |
Kanonische SMILES |
CCOC(=O)CN1C2=C(C=CC=C2C(=O)C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-](/img/structure/B228223.png)

![3-(2-methoxyphenyl)-2-[(E)-2-(4-nitrophenyl)ethenyl]-1,2-dihydroquinazolin-4-one](/img/structure/B228236.png)


![(5Z)-5-[2-(azepan-1-yl)-2-oxoethylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228246.png)
![2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B228247.png)

![5-[(2,4-Dimethylphenyl)amino]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B228255.png)
